molecular formula C11H14N2O3S B2831283 2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine CAS No. 1788771-30-1

2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine

Cat. No.: B2831283
CAS No.: 1788771-30-1
M. Wt: 254.3
InChI Key: XJSVDNVPOXYXGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied. For instance, new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides have been synthesized and evaluated for their anticonvulsant and antinociceptive activity .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives have been studied extensively. For instance, the physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane .

Scientific Research Applications

Direct Alkenylation of C(sp3)–H Bonds

A study demonstrated the potential of benzophenone and 1,2-bis(phenylsulfonyl)ethylene in achieving direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions. This metal-free reaction allows for the chemoselective substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units. The products from this process can be further transformed into prenyl and pyrrole derivatives, showcasing an efficient method for carbon skeleton extension in the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).

Structural and Conformational Analyses

Research focused on boric acid ester intermediates with benzene rings, including structural confirmation through FTIR, NMR, mass spectrometry, and X-ray diffraction. These studies also performed density functional theory (DFT) calculations to analyze the molecular structures and electrostatic potential, providing insights into the physicochemical properties of these compounds. This detailed examination underscores the compound's relevance in structural chemistry and materials science (Huang et al., 2021).

Biological Activities

The synthesis and investigation of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group have been explored. These compounds were tested for their herbicidal and insecticidal activities, indicating the compound’s utility in developing new agrochemical products (Wang et al., 2015).

N-Radical-Initiated Cyclization

A study highlighted a N-radical-initiated cyclization process involving sulfonylation of unactivated alkenes with sulfur dioxide insertion under visible light without catalysts. This method enables the production of sulfonated 3,4-dihydro-2H-pyrroles, illustrating an innovative approach to synthesizing sulfonated compounds efficiently at room temperature (Mao et al., 2017).

Mechanism of Action

While the specific mechanism of action for “(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone” is not explicitly mentioned in the search results, pyrrolidine derivatives have been found to have a variety of biochemical and physiological effects, making them promising candidates for drug development.

Properties

IUPAC Name

(3-methylsulfonylpyrrolidin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-17(15,16)9-5-7-13(8-9)11(14)10-4-2-3-6-12-10/h2-4,6,9H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSVDNVPOXYXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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